4-methyl-N-(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide
Overview
Description
4-methyl-N-(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H20N2O4S2 and its molecular weight is 416.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 667245. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
The compound 4-methyl-N-(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide , a sulfonamide derivative, has garnered attention due to its potential biological activities. Sulfonamides are known for their antibacterial properties, but derivatives like this compound may exhibit additional pharmacological effects. This article reviews the biological activity of this specific sulfonamide, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features multiple functional groups that may contribute to its biological activity, particularly the sulfonamide moiety which is known for its interactions with various biomolecules.
- Inhibition of Enzymatic Activity : Sulfonamides generally function by inhibiting the activity of enzymes involved in folate synthesis in bacteria. The specific interactions of this compound with these enzymes warrant further investigation.
- Calcium Channel Interaction : Research indicates that certain sulfonamide derivatives can affect calcium channels, influencing cardiovascular parameters such as perfusion pressure and coronary resistance. This mechanism may also apply to the compound , suggesting potential cardiovascular effects .
Antimicrobial Activity
Sulfonamides are traditionally recognized for their antibacterial properties. Studies have shown that modifications to the sulfonamide structure can enhance or alter antimicrobial effectiveness. For instance, similar compounds have demonstrated varying degrees of activity against Gram-positive and Gram-negative bacteria .
Cardiovascular Effects
A study involving isolated rat heart models highlighted that related sulfonamide compounds could significantly decrease perfusion pressure and coronary resistance. The proposed mechanism involves interaction with calcium channels, suggesting that this compound might similarly influence cardiovascular dynamics .
Pharmacokinetic Properties
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Theoretical models have been employed to predict these parameters, indicating that structural characteristics significantly influence bioavailability and efficacy .
Case Studies
- Case Study on Perfusion Pressure : In a controlled experiment, 4-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide was shown to reduce heart rate and alter perfusion pressure in a rat model. This suggests that similar compounds may exhibit comparable effects on cardiovascular health .
- Docking Studies : Computational docking studies have been utilized to predict how this compound interacts with target proteins involved in calcium signaling pathways. These studies provide insights into potential therapeutic applications for managing hypertension .
Summary of Biological Activities
Activity Type | Effect | Mechanism |
---|---|---|
Antimicrobial | Variable effectiveness against bacteria | Inhibition of folate synthesis |
Cardiovascular | Decreased perfusion pressure | Interaction with calcium channels |
Pharmacokinetics | Varies based on structural modifications | ADME predictions via computational models |
Properties
IUPAC Name |
4-methyl-N-[2-[(4-methylphenyl)sulfonylamino]phenyl]benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S2/c1-15-7-11-17(12-8-15)27(23,24)21-19-5-3-4-6-20(19)22-28(25,26)18-13-9-16(2)10-14-18/h3-14,21-22H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URBKDTWJYJXMOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10292550 | |
Record name | MLS003389252 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10292550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49633-28-5 | |
Record name | NSC83604 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83604 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MLS003389252 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10292550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-(1,2-PHENYLENE)BIS(P-TOLUENESULFONAMIDE) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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